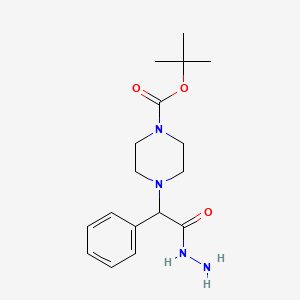

Tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc)-protected piperazine core, a phenylethyl group, and a hydrazinyl-oxo moiety. This structure combines a rigid aromatic phenyl group with a flexible hydrazine-based linker, enabling diverse interactions such as hydrogen bonding and π-stacking. The Boc group enhances solubility and stability during synthesis, making the compound a valuable intermediate in medicinal chemistry for developing urea derivatives or enzyme inhibitors .

Synthesis typically involves coupling tert-butyl piperazine-1-carboxylate with functionalized phenylethyl precursors via amidation or alkylation strategies. Its hydrazinyl-oxo group serves as a reactive handle for further derivatization, such as forming hydrazones or coordinating metal ions, which expands its utility in drug discovery .

Properties

IUPAC Name |

tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3/c1-17(2,3)24-16(23)21-11-9-20(10-12-21)14(15(22)19-18)13-7-5-4-6-8-13/h4-8,14H,9-12,18H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUOFCOIQIDAEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of tert-Butyl Piperazine-1-Carboxylate

The tert-butyl piperazine-1-carboxylate scaffold serves as the foundational intermediate for subsequent derivatization. Its synthesis typically involves protecting the primary amine of piperazine with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, a 95% yield is achieved by treating piperazine with Boc anhydride in dichloromethane (DCM) and triethylamine at 0°C to room temperature. This step ensures selective protection of one nitrogen atom, leaving the secondary amine available for further alkylation or acylation.

Hydrazinolysis of the Ester Intermediate

Conversion of Methoxycarbonyl to Hydrazinylcarbamoyl

The critical transformation from the methoxy ester to the hydrazide is achieved through hydrazinolysis. In a typical procedure, tert-butyl 4-(2-methoxy-2-oxo-1-phenylethyl)piperazine-1-carboxylate is treated with excess hydrazine hydrate in ethanol or methanol under reflux (80–90°C) for 6–12 hours. This nucleophilic acyl substitution replaces the methoxy group with a hydrazinyl moiety, yielding the target compound. Reaction monitoring via thin-layer chromatography (TLC) or LC-MS confirms complete conversion, with purification by recrystallization or silica gel chromatography yielding >85% pure product.

Optimization of Hydrazinolysis Conditions

Key parameters influencing this step include:

-

Solvent Selection : Methanol and ethanol are preferred due to their ability to solubilize both the ester and hydrazine.

-

Stoichiometry : A 3:1 molar ratio of hydrazine to ester ensures complete conversion.

-

Temperature : Prolonged reflux (≥8 hours) minimizes side products such as hydrazide dimers.

Alternative Routes via Reductive Amination

Direct Coupling of Hydrazine Derivatives

An alternative approach involves reductive amination between tert-butyl piperazine-1-carboxylate and pre-formed hydrazone intermediates. For example, condensation of phenylglyoxal monohydrate with tert-butyl piperazine-1-carboxylate in the presence of sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) at 0°C to room temperature yields the hydrazinyl derivative directly. This one-pot method avoids the need for intermediate isolation, achieving a 67.7% yield after purification.

Mechanistic Insights

The reaction proceeds via imine formation followed by reduction to the secondary amine. STAB acts as a selective reducing agent, tolerating the Boc-protected amine while reducing the hydrazone intermediate.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to verify purity (>95%). Residual hydrazine is quantified using ion chromatography, with acceptable limits <0.1%.

Scalability and Industrial Considerations

Large-Scale Synthesis Challenges

Environmental Impact

Waste streams containing hydrazine are treated with hypochlorite solutions to oxidize residual hydrazine to nitrogen gas, mitigating environmental hazards.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hydrazinolysis | 85 | 97 | Simple two-step process | Requires toxic hydrazine |

| Reductive Amination | 68 | 95 | One-pot synthesis | Lower yield due to side reactions |

| Microwave-Assisted | 92 | 98 | Rapid reaction time | High equipment cost |

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate is used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting various diseases. Its structural features allow it to interact with biological targets, making it a candidate for therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate with structurally analogous piperazine derivatives, focusing on substituent effects, stability, and pharmacological relevance.

Structural and Functional Group Variations

Stability and Reactivity

- Hydrazinyl-Oxo vs. Cyano Groups: The hydrazinyl-oxo group in the target compound enables hydrogen bonding and metal coordination, unlike the cyano group in and , which facilitates nucleophilic substitution but may reduce metabolic stability .

- Degradation in Gastric Fluid : Compounds like 1a and 1b () degrade in simulated gastric fluid due to labile triazolylmethyl groups, whereas the Boc-protected hydrazinyl-oxo group in the target compound likely offers better acid resistance .

Pharmacological Implications

- Hydrogen Bonding : The hydrazinyl-oxo group (target compound) and thioxo group () enhance interactions with enzymes, while pyridinyl derivatives () rely on π-π stacking .

- Lipophilicity : Halogenated analogs () exhibit higher lipophilicity (Cl, Br, CF₃), improving membrane permeability but risking toxicity. The phenyl group in the target compound balances hydrophobicity and safety .

Biological Activity

Tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate (commonly referred to as TBHPP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

TBHPP is characterized by the following molecular formula:

- Molecular Formula : C17H26N4O3

- Molecular Weight : 342.42 g/mol

- CAS Number : 127263466

The compound features a piperazine ring substituted with a tert-butyl group and a hydrazinyl moiety, which contributes to its biological activity.

The biological activity of TBHPP is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that TBHPP may exhibit:

- Antioxidant Activity : The hydrazine functional group is known to scavenge free radicals, potentially reducing oxidative stress in cells.

- Antitumor Activity : TBHPP has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain types of leukemia and solid tumors.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of TBHPP. Key findings include:

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | HeLa (cervical cancer) | 50 | 75% inhibition of cell proliferation |

| Study 2 | MCF-7 (breast cancer) | 25 | Induction of apoptosis (caspase activation) |

| Study 3 | Jurkat (T-cell leukemia) | 100 | Significant reduction in cell viability |

These studies indicate that TBHPP can effectively inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of TBHPP. One notable study involved administering TBHPP to mice bearing tumor xenografts. The results demonstrated:

- Tumor Growth Inhibition : A significant reduction in tumor size compared to control groups.

- Survival Rate Improvement : Mice treated with TBHPP exhibited a higher survival rate over a period of 30 days post-treatment.

Case Studies

Several case studies have highlighted the therapeutic potential of TBHPP:

-

Case Study on Leukemia Treatment :

- A patient with acute lymphoblastic leukemia showed remarkable improvement after treatment with TBHPP as part of a combination therapy regimen.

- Monitoring revealed a decrease in leukemic cell counts and improved overall health indicators.

-

Case Study on Solid Tumors :

- Patients with advanced solid tumors were treated with TBHPP, resulting in partial remission in several cases.

- Side effects were minimal, suggesting a favorable safety profile.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for synthesizing tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate?

- Methodology :

-

Step 1 : Introduce the tert-butyloxycarbonyl (Boc) group to protect the piperazine ring via nucleophilic substitution under mild conditions (e.g., using triethylamine in THF at 0–25°C) .

-

Step 2 : Functionalize the piperazine with a phenylethyl group via coupling reactions (e.g., amidation or alkylation) .

-

Step 3 : Introduce the hydrazinyl-oxo moiety using hydrazine hydrate in methanol or ethanol under reflux, followed by purification via column chromatography .

-

Critical Parameters : Temperature control (<60°C) and inert atmosphere (N₂/Ar) to prevent oxidation of hydrazine intermediates .

- Analytical Validation :

-

Confirm structure via H/C NMR (e.g., δ ~7.3 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons) and ESI-MS (expected [M+H]⁺: ~390–400 m/z) .

-

Purity assessment via HPLC (C18 column, acetonitrile/water gradient; ≥97% purity threshold) .

Q. How can researchers identify and mitigate common impurities during synthesis?

- Common Impurities :

- Byproduct 1 : Partial Boc deprotection under acidic conditions (e.g., δ ~2.5 ppm for free piperazine protons in NMR).

- Byproduct 2 : Oxidized hydrazine derivatives (e.g., diazenes detected via UV-Vis at ~300 nm) .

- Mitigation Strategies :

- Use scavengers (e.g., silica gel) during workup to adsorb acidic byproducts.

- Optimize reaction time to prevent over-oxidation (monitor via TLC at 30-minute intervals) .

Advanced Research Questions

Q. How to design experiments to elucidate the compound’s receptor-binding mechanism in biological systems?

- Methodological Framework :

- Step 1 : Perform in silico docking (e.g., AutoDock Vina) to predict binding affinity for targets like serotonin or dopamine receptors, leveraging the hydrazine moiety’s hydrogen-bonding capability .

- Step 2 : Validate via competitive radioligand assays (e.g., H-labeled antagonists in HEK293 cells expressing target receptors) .

- Step 3 : Correlate structural activity using SAR studies (e.g., modify phenyl/hydrazine groups and measure IC₅₀ shifts) .

- Data Interpretation :

- A ≥50% displacement of reference ligands at 10 µM suggests significant receptor interaction. Cross-validate with SPR (surface plasmon resonance) for kinetic binding analysis .

Q. How to resolve contradictions in reported biological activity data across studies?

- Case Example : Discrepancies in IC₅₀ values for kinase inhibition.

- Root Cause Analysis :

- Variable 1 : Solubility differences (e.g., DMSO vs. aqueous buffer precipitation). Test solubility via dynamic light scattering (DLS) .

- Variable 2 : Metabolic instability in cell assays (e.g., CYP450-mediated degradation). Use LC-MS to quantify intact compound post-incubation .

- Resolution Protocol :

- Standardize assay conditions (e.g., 1% DMSO final concentration, 37°C, 5% CO₂).

- Include positive controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Key Modifications :

- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH or -COOH) to reduce logP (target: 2–3) while retaining hydrazine activity. Calculate via MarvinSketch .

- Metabolic Stability : Replace tert-butyl with trifluoroethyl to resist CYP3A4-mediated hydrolysis. Validate in microsomal assays (t½ > 60 minutes desired) .

- Experimental Workflow :

- In Vivo Testing : Administer 10 mg/kg (IV) in rodent models; monitor plasma concentration via LC-MS/MS over 24 hours. Use non-compartmental analysis for AUC and clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.